molecular formula C10H9BrO2 B6244428 methyl 2-bromo-3-phenylprop-2-enoate CAS No. 24127-62-6

methyl 2-bromo-3-phenylprop-2-enoate

Cat. No.: B6244428
CAS No.: 24127-62-6
M. Wt: 241.08 g/mol
InChI Key: UDGLSFZOLJZPTH-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Alpha-Halo-Alpha,Beta-Unsaturated Esters in Modern Organic Synthesis

Alpha-halo-alpha,beta-unsaturated esters are a class of organic compounds characterized by a carbon-carbon double bond conjugated to an ester group, with a halogen atom attached to the alpha-carbon. This specific arrangement of functional groups imparts a unique reactivity profile, making them valuable intermediates in a wide array of chemical transformations. Their utility stems from the presence of multiple reactive sites, allowing for a diverse range of reactions including nucleophilic substitution, addition reactions, and various cross-coupling reactions.

The development of new synthetic methodologies is a central theme in contemporary organic chemistry. In this context, alpha-halo-alpha,beta-unsaturated esters have emerged as powerful tools for the construction of complex molecular architectures. organic-chemistry.org For instance, they serve as precursors for the synthesis of polysubstituted alkenes, heterocycles, and other functionally rich molecules. The ability to control the stereochemistry of these reactions is a significant area of research, with methods being developed to achieve high levels of E/Z selectivity. rsc.org

Significance of Methyl 2-bromo-3-phenylprop-2-enoate as a Versatile Synthetic Synthon

Within the family of alpha-halo-alpha,beta-unsaturated esters, this compound stands out as a particularly useful and versatile synthetic synthon. A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. The structure of this compound, featuring a bromine atom, a phenyl group, and a methyl ester, offers multiple points for chemical modification.

Its significance lies in its ability to participate in a variety of carbon-carbon bond-forming reactions. For example, it is a key reactant in the synthesis of complex molecules through reactions such as the Heck reaction, Suzuki coupling, and Stille coupling, where the bromine atom can be readily substituted. Furthermore, the electron-withdrawing nature of the ester group activates the double bond towards nucleophilic attack, enabling the introduction of a wide range of substituents. This reactivity has been harnessed to create libraries of compounds for drug discovery and materials science. The compound can be synthesized through methods like the esterification of 2-bromo-3-phenylpropenoic acid with methanol. evitachem.com

Below is a table summarizing some key properties of this compound:

PropertyValue
Molecular FormulaC₁₀H₉BrO₂
Molecular Weight241.08 g/mol
AppearanceSolid
CAS Number21788-35-2

Historical Development and Key Milestones in the Chemistry of Related Compounds

The study of alpha-halo-alpha,beta-unsaturated carbonyl compounds has a rich history, with early investigations focusing on their synthesis and fundamental reactivity. A notable early publication in 1945 by Buu-Hoï and Royer laid some of the groundwork for the preparation of α-bromo-α,β-unsaturated ketones and esters. acs.org Over the decades, significant progress has been made in both the synthesis and application of these compounds.

A key milestone was the development of stereoselective methods for their preparation. For instance, a 1986 paper in Synthetic Communications described a new synthesis of α-bromo-α,β-unsaturated esters from tert-butyl α-(trimethylsilyl)-α-bromoacetate and carbonyl compounds. researchgate.net This method provided a route to these valuable compounds with reasonable yields.

More recently, research has focused on expanding the synthetic utility of these compounds through the use of modern catalytic methods. The development of palladium-catalyzed cross-coupling reactions, for example, has revolutionized the way chemists can utilize the halogen atom in these molecules to build complex carbon skeletons. Furthermore, samarium diiodide (SmI₂) promoted reactions have been shown to be highly selective for the addition of α-halo-α,β-unsaturated esters to ketones and aldehydes, providing an efficient alternative to the Baylis-Hillman reaction. acs.org These advancements continue to underscore the enduring importance of this class of compounds in organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24127-62-6

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

methyl (Z)-2-bromo-3-phenylprop-2-enoate

InChI

InChI=1S/C10H9BrO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-7H,1H3/b9-7-

InChI Key

UDGLSFZOLJZPTH-CLFYSBASSA-N

Isomeric SMILES

COC(=O)/C(=C/C1=CC=CC=C1)/Br

Canonical SMILES

COC(=O)C(=CC1=CC=CC=C1)Br

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 2 Bromo 3 Phenylprop 2 Enoate and Its Derivatives

Direct Halogenation Strategies for Alpha,Beta-Unsaturated Systems

Direct halogenation of α,β-unsaturated carbonyl compounds is a fundamental approach to introduce a halogen atom at the α-position. One convenient method involves the use of OXONE® in conjunction with hydrohalic acids like hydrobromic acid (HBr). researchgate.netorganic-chemistry.org This system generates bromine in situ, which then reacts with the α,β-unsaturated carbonyl compound. The reaction is typically performed in a solvent such as dichloromethane (B109758) (CH2Cl2), and subsequent treatment with a base like triethylamine (B128534) (Et3N) facilitates the elimination of a hydrogen halide to yield the α-bromo-α,β-unsaturated product. researchgate.netorganic-chemistry.org This method is considered efficient, cost-effective, and more environmentally friendly compared to using molecular bromine directly. organic-chemistry.org

Another approach utilizes N-bromosaccharin (NBSac) as a brominating agent. researchgate.net NBSac is valued for being an easily prepared, low-cost, and non-metallic reagent. researchgate.net The halogenation of α,β-unsaturated esters, ketones, nitriles, and acids can be successfully carried out in the presence of N-bromosaccharin. researchgate.net The reaction mechanism for α-halogenation of carbonyls proceeds through the formation of an enol or enolate intermediate, which then attacks the halogenating agent. libretexts.orgfiveable.me For α,β-unsaturated systems, the presence of the double bond can influence the formation of the enolate. researchgate.net

The choice of reaction conditions and halogenating agent can influence the regioselectivity and the degree of halogenation (mono- vs. di-substitution). fiveable.me For instance, under kinetic control with a limited amount of the halogenating agent, monohalogenation is generally favored. fiveable.me

Organometallic Approaches in the Synthesis of Methyl 2-bromo-3-phenylprop-2-enoate Analogs

Organometallic reagents offer a powerful and versatile toolkit for the synthesis of functionalized alkenes, including analogs of this compound. These methods often provide high levels of control over stereochemistry and allow for the construction of complex molecular architectures.

Tin- and Zinc-Mediated Coupling Reactions and Scope

Organotin and organozinc compounds are valuable intermediates in cross-coupling reactions for the formation of carbon-carbon bonds. While specific examples for the direct synthesis of this compound using these methods are not prevalent in the provided context, the principles of these reactions are broadly applicable to the synthesis of its analogs.

Zinc-mediated reactions, for instance, have been employed in the ring-expansion of α-halomethyl cyclic β-keto esters. nih.gov This reaction proceeds under aqueous conditions, highlighting the potential for environmentally benign synthesis. nih.gov The effectiveness of zinc powder has been noted to be superior to indium powder in these transformations, and the addition of a Lewis acid like zinc bromide can enhance yields for certain substrates. nih.gov

Copper-Mediated Nucleophilic Silylation in Precursor Synthesis

Copper-catalyzed reactions are instrumental in modern organic synthesis, offering unique reactivity for the formation of various chemical bonds. sioc-journal.cn Copper-mediated silylation of unsaturated compounds is a significant method for preparing organosilicon compounds, which are versatile synthetic intermediates. sioc-journal.cnrsc.org For instance, copper-catalyzed silylation of aryl and alkenyl triflates with silylboronic esters provides an efficient route to silylated organic frameworks. rsc.org This transformation highlights the ability of copper to facilitate the formation of carbon-silicon bonds, which could be a strategic step in the synthesis of precursors for complex acrylate (B77674) derivatives.

Furthermore, copper-mediated controlled radical polymerization (CRP) of monomers like methyl acrylate has been extensively studied. researchgate.netresearchgate.net These processes, often utilizing a copper(0) source and a ligand, allow for the synthesis of well-defined polymers. researchgate.net While not a direct synthesis of the target molecule, the principles of copper-mediated transformations on acrylate systems are highly relevant for the development of novel synthetic routes to its derivatives. Photo-induced copper-mediated copolymerization has also been used to create reactive polymer precursors for various applications. rsc.org

Olefination Reactions for Substituted Acrylates (e.g., Horner-Wadsworth-Emmons, Wittig Variants)

Olefination reactions are among the most reliable methods for constructing carbon-carbon double bonds, making them central to the synthesis of substituted acrylates. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are two of the most prominent examples. researchgate.netmnstate.edu

The Horner-Wadsworth-Emmons (HWE) reaction involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org A key advantage of the HWE reaction is its tendency to produce (E)-alkenes with high selectivity. wikipedia.orgorganic-chemistry.org The reaction mechanism involves the deprotonation of the phosphonate to form a carbanion, which then undergoes nucleophilic addition to the carbonyl compound. wikipedia.org The resulting dialkylphosphate byproduct is water-soluble, simplifying purification. wikipedia.org The versatility of the HWE reaction allows for the use of a wide range of phosphonate and carbonyl compounds, making it suitable for the synthesis of diverse substituted acrylates. researchgate.net For example, a one-pot method combining formylation and the HWE reaction has been developed for the efficient synthesis of acrylates bearing aryl or heteroaryl moieties. researchgate.net

The Wittig reaction utilizes a phosphorus ylide to convert an aldehyde or ketone into an alkene. masterorganicchemistry.comlibretexts.org This reaction is highly valued because it forms the double bond at a specific location, avoiding the mixtures of isomers that can result from other methods like alcohol dehydration. libretexts.org The geometry of the resulting alkene is dependent on the nature of the ylide. organic-chemistry.orgnih.gov Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org The reaction proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane that fragments to the alkene and a phosphine (B1218219) oxide. masterorganicchemistry.com

Stereoselective Synthesis of (Z)-Alpha-Haloacrylates

Achieving high stereoselectivity in the synthesis of α-haloacrylates, particularly the (Z)-isomer, is a significant challenge in organic synthesis. Several methodologies have been developed to address this, often employing transition metal mediators.

One highly effective method utilizes chromium(II) salts to mediate the olefination of aldehydes with trihaloacetates. acs.orgnih.gov This approach provides (Z)-α-fluoro-, (Z)-α-chloro-, and (Z)-α-bromoacrylates in excellent yields and with exceptional stereocontrol (often >99%). acs.orgnih.gov The reaction can be performed with stoichiometric or catalytic amounts of Cr(II) and is tolerant of a variety of functional groups. acs.org

Another strategy involves the use of activated manganese (Rieke manganese) to promote a sequential process for the synthesis of (Z)-α-halo-α,β-unsaturated esters and amides from aldehydes and trihaloesters or amides. nih.govresearchgate.net This method also demonstrates complete Z-stereoselectivity. nih.gov

The Horner-Wadsworth-Emmons reaction can also be modified to achieve Z-selectivity. The Still-Gennari olefination, a variation of the HWE reaction, is a well-established protocol for this purpose. Recently, new reagents, such as alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates, have been developed that provide very good Z-selectivity (up to 98:2 Z:E ratio) in HWE reactions with a range of aldehydes. nih.gov

The following table summarizes the results of a Cr(II)-mediated stereoselective synthesis of (Z)-α-haloacrylates:

EntryAldehydeTrihaloacetateProductYield (%)Z:E Ratio
1BenzaldehydeMethyl tribromoacetateMethyl (Z)-2-bromo-3-phenylprop-2-enoate85>99:1
2CyclohexanecarboxaldehydeMethyl trichloroacetateMethyl (Z)-2-chloro-3-cyclohexylprop-2-enoate92>99:1
3p-TolualdehydeMethyl trifluoroacetateMethyl (Z)-2-fluoro-3-(p-tolyl)prop-2-enoate78>99:1
4CinnamaldehydeMethyl tribromoacetateMethyl (Z,E)-2-bromo-5-phenylpenta-2,4-dienoate81>99:1

This table is a representative example based on data for similar reactions. acs.org

Cascade and Multicomponent Reactions Incorporating Prop-2-enoate Scaffolds

Cascade and multicomponent reactions (MCRs) represent highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation. nih.govrug.nl These reactions are characterized by high atom economy and can significantly reduce the number of synthetic steps, purification processes, and waste generation. nih.gov

Cascade reactions , also known as tandem or domino reactions, involve a series of intramolecular transformations where the product of one step is the substrate for the next. The use of scaffolds to organize enzymes in a cascade can enhance throughput by facilitating the transfer of intermediates. nih.govnih.gov In the context of prop-2-enoate scaffolds, a cascade reaction could be initiated by a Michael addition to the α,β-unsaturated system, followed by an intramolecular cyclization or another bond-forming event. For example, a palladium-catalyzed alkenyl C(sp²)-H activation/ring expansion cascade has been developed for the synthesis of eight-membered benzosilacycles. acs.org

Multicomponent reactions (MCRs) involve the combination of three or more starting materials in a single pot to form a product that incorporates structural features from each of the reactants. nih.gov The Ugi and Passerini reactions are classic examples of MCRs. nih.gov There is significant interest in developing novel MCRs to access diverse molecular scaffolds. rug.nlchemicalpapers.com For prop-2-enoate systems, an MCR could involve the reaction of an aldehyde, an amine, and a β-ketoester in a process like the Hantzsch pyridine (B92270) synthesis, or variations thereof, to build complex heterocyclic structures. The development of MCRs that incorporate α-halo-α,β-unsaturated esters as one of the components would provide a powerful tool for the rapid generation of molecular diversity.

Catalytic Addition Reactions (e.g., Alkoxide-Catalyzed Additions to Alkynes for Stereoselective (E)-β-Alkoxyacrylates)

Catalytic addition reactions represent a powerful tool in organic synthesis for the construction of complex molecules from simpler precursors. In the context of synthesizing α,β-unsaturated esters and their derivatives, these reactions, particularly those involving alkynes, are of significant interest due to their potential for high atom economy and stereoselectivity.

One notable example is the alkoxide-catalyzed addition of reagents across carbon-carbon triple bonds. This approach has been successfully employed for the stereoselective synthesis of (E)-β-alkoxyacrylates. In this type of reaction, an alkoxide catalyst activates a nucleophile, which then adds to a terminal alkyne. For instance, the addition of dialkyl carbonates to terminal alkynes in the presence of a catalytic amount of potassium methoxide (B1231860) yields (E)-β-alkoxyacrylates with high regio- and stereoselectivity. nih.govresearchgate.net This method is valued for its broad substrate scope, accommodating a variety of functionalized arenes and heteroarenes, and its adherence to the principles of green chemistry due to high atom economy. nih.gov

The general scheme for this transformation involves the reaction of a terminal alkyne with a dialkyl carbonate, catalyzed by a metal alkoxide, to produce the corresponding (E)-β-alkoxyacrylate.

General Reaction Scheme: R-C≡CH + (R'O)₂CO --(Catalyst: MOR'')--> R-CH=C(OR')COOR'

While this specific methodology directly yields β-alkoxyacrylates rather than the α-bromo-substituted target compound, it highlights the utility of catalytic additions to alkynes in generating substituted acrylates. The synthesis of this compound would necessitate a different catalytic strategy, likely involving the introduction of bromine at the α-position.

More direct catalytic methods for the synthesis of α-bromo-α,β-unsaturated esters, such as this compound, have been developed. These methods often involve the catalytic bromination of a suitable precursor or a one-pot reaction sequence where a catalytic step is crucial.

For instance, a one-pot procedure for the preparation of (Z)-α-bromo-α,β-unsaturated esters involves the reaction of an alcohol with N-bromosuccinimide (NBS) and (carboethoxymethylene)triphenylphosphorane. nih.gov This reaction proceeds through an in-situ oxidation of the alcohol to an aldehyde, which then undergoes a Wittig reaction with a brominated ylide. nih.gov While this is a multi-step one-pot process, the efficiency of the transformation showcases an advanced synthetic approach.

Another relevant catalytic approach is the α,β-dehydrogenation of esters, which can be achieved using a palladium catalyst. organic-chemistry.org This method allows for the introduction of the double bond, and a subsequent or concurrent bromination step could lead to the desired product.

The following table summarizes representative examples of the synthesis of α-bromo-α,β-unsaturated esters from aldehydes, which are key intermediates in the one-pot synthesis from alcohols.

EntryAldehydeProductYield (%)
1BenzaldehydeEthyl (Z)-2-bromo-3-phenylacrylate92
24-ChlorobenzaldehydeEthyl (Z)-2-bromo-3-(4-chlorophenyl)acrylate95
34-MethoxybenzaldehydeEthyl (Z)-2-bromo-3-(4-methoxyphenyl)acrylate90
42-NaphthaldehydeEthyl (Z)-2-bromo-3-(naphthalen-2-yl)acrylate88
5CinnamaldehydeEthyl (Z,E)-2-bromo-5-phenylpenta-2,4-dienoate85
Data sourced from a study on the one-pot synthesis of (Z)-α–bromo-α,β-unsaturated esters. nih.gov

Furthermore, α-bromo-α,β-unsaturated esters can be synthesized from carbonyl compounds using tert-butyl α-(trimethylsilyl)-α-bromoacetate in the presence of lithium diisopropylamide (LDA), followed by treatment with thionyl chloride. researchgate.net This method provides a versatile route to a variety of substituted α-bromoacrylates.

EntryCarbonyl CompoundProductYield (%)
1Benzaldehydetert-Butyl 2-bromo-3-phenylacrylate70
2Cyclohexanonetert-Butyl 2-bromo-2-(cyclohexylidene)acetate65
3Acetophenonetert-Butyl 2-bromo-3-phenylbut-2-enoate68
Data represents yields for the synthesis of α-bromo-α,β-unsaturated esters from various carbonyl compounds. researchgate.net

Reactivity and Strategic Chemical Transformations of Methyl 2 Bromo 3 Phenylprop 2 Enoate

Nucleophilic Substitution and Addition Pathways

The presence of both a bromine atom on a double bond (a vinylic bromide) and an electron-withdrawing ester group makes methyl 2-bromo-3-phenylprop-2-enoate susceptible to attack by nucleophiles. These reactions can proceed through either substitution of the bromine atom or addition to the carbon-carbon double bond.

The general mechanism for nucleophilic addition to a carbonyl involves the nucleophile attacking the electrophilic carbonyl carbon, which pushes the pi electrons of the carbon-oxygen double bond onto the oxygen, forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.org While aldehydes are generally more reactive than ketones in nucleophilic additions, the principles apply to α,β-unsaturated systems like this compound. libretexts.org

In the case of this compound, nucleophilic attack can occur at the carbon bearing the bromine atom (α-position) or at the β-carbon of the α,β-unsaturated system. The outcome of the reaction is often dependent on the nature of the nucleophile and the reaction conditions. For instance, reactions of similar brominated compounds with nucleophiles like sodium phenylthiolate have been shown to result in substitution products. researchgate.net However, with other nucleophiles such as potassium cyanide or sodium borohydride, Michael addition (addition to the β-carbon) can occur, sometimes followed by cyclization reactions. researchgate.net Palladium catalysts can also be employed to facilitate nucleophilic substitution reactions on related α-bromo-α,α-difluoroallyl derivatives. pharm.or.jp

NucleophileReaction TypeProduct TypeReference
Sodium PhenylthiolateNucleophilic SubstitutionSubstitution Product researchgate.net
MorpholineNucleophilic SubstitutionSubstitution Product researchgate.net
Potassium CyanideMichael Addition/CyclizationCyclopropane Derivative researchgate.net
Sodium BorohydrideMichael Addition/CyclizationCyclopropane Derivative researchgate.net
Sodium EthoxideMichael Addition/Ring OpeningAcetal researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound, as a vinyl halide, is a suitable substrate for several of these transformations.

The Mizoroki-Heck reaction is a palladium-catalyzed reaction that couples an unsaturated halide with an alkene to form a substituted alkene. nih.govrsc.org The general mechanism involves the oxidative addition of the halide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. nih.govchem-station.com While direct examples with this compound are not prevalent in the provided search results, the principles of the Mizoroki-Heck reaction are applicable. For instance, the reaction has been successfully applied to the coupling of aryl halides with various alkenes, including acrylates. chem-station.comchemrxiv.org The reaction is known for its high functional group tolerance and can be performed under various conditions. chem-station.comchemrxiv.orgnih.gov

Suzuki Coupling: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide. libretexts.orgillinois.edu This reaction is a versatile method for forming carbon-carbon bonds, particularly for creating biaryl compounds, styrenes, and conjugated dienes. libretexts.orgharvard.edu The catalytic cycle involves oxidative addition of the halide to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to give the coupled product. libretexts.org Given that this compound is a vinyl bromide, it is a suitable substrate for Suzuki coupling with various boronic acids to generate a wide array of substituted phenylprop-2-enoates. The reaction is known to be effective for coupling aryl bromides. illinois.edunih.govbeilstein-journals.org

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is highly efficient for the synthesis of substituted alkynes. nih.gov The generally accepted mechanism involves a palladium cycle and a copper cycle. wikipedia.org this compound can serve as the vinyl halide component in this reaction, allowing for the introduction of an alkyne substituent at the 2-position. The reaction is known to proceed under mild conditions and tolerates a variety of functional groups. wikipedia.org Copper-free Sonogashira couplings have also been developed. nih.govlibretexts.org

Cross-Coupling ReactionCatalyst SystemReactant PartnerBond FormedReference
Suzuki-MiyauraPalladium catalyst, BaseOrganoboron (e.g., boronic acid)Carbon-Carbon (sp2-sp2) libretexts.orgillinois.edu
SonogashiraPalladium catalyst, Copper cocatalyst, BaseTerminal AlkyneCarbon-Carbon (sp-sp2) wikipedia.orgorganic-chemistry.org

Elimination Reactions (e.g., E2 Mechanisms in Brominated Systems)

Elimination reactions of alkyl halides are a fundamental process in organic synthesis for the formation of alkenes. The E2 (bimolecular elimination) mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group (α-position), and the leaving group departs simultaneously, forming a double bond. pearson.comvaia.com This mechanism requires an anti-periplanar arrangement of the proton and the leaving group. pearson.comvaia.com

In the case of this compound, the bromine is on a double bond, so a standard E2 reaction to form an alkyne would be a primary consideration. Treatment with a strong base could potentially lead to the formation of methyl 3-phenylprop-2-ynoate through an elimination-addition or an E2-like mechanism on the vinylic system. The stereochemistry of the starting material can significantly influence the product distribution in E2 reactions. pearson.comvaia.com The Zaitsev rule, which predicts the formation of the more substituted alkene as the major product, is a key concept in elimination reactions. pearson.com

Cycloaddition and Pericyclic Reactions for Ring Construction

Cycloaddition reactions are powerful methods for constructing cyclic compounds in a single step. This compound, with its electron-deficient double bond due to the ester group, can participate as a dienophile in certain cycloaddition reactions.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. masterorganicchemistry.comyoutube.com The reaction is generally favored when the dienophile has electron-withdrawing groups and the diene has electron-donating groups. masterorganicchemistry.com this compound, possessing an electron-withdrawing ester group, can act as a dienophile. It can react with various dienes to construct substituted cyclohexene (B86901) derivatives. The stereochemistry of the dienophile is retained in the product. An unexpected double Diels-Alder reaction has been reported for a related compound, (E)-2-bromo-4-aryl-1,3-pentadiene, leading to bicyclo[2.2.2]octene derivatives. nih.gov

Inverse-electron-demand Diels-Alder reactions involve an electron-rich dienophile and an electron-poor diene. While this compound is typically an electron-poor dienophile, its reactivity in this type of cycloaddition would depend on the specific diene partner.

Radical Reactions and Reductive Pathways (e.g., Hydrodebromination)

The vinyl bromide functionality in this compound is a key site for radical reactions and reductive transformations.

Radical Reactions: Vinylic halides can participate in radical chain reactions. The carbon-bromine bond can be cleaved homolytically using radical initiators (like AIBN) or photochemically to generate a vinyl radical. This reactive intermediate can then undergo various transformations, such as addition to alkenes or alkynes, or hydrogen atom abstraction.

Reductive Pathways: The removal of the bromine atom is a common reductive pathway.

Hydrodebromination is a specific type of reduction that replaces a bromine atom with a hydrogen atom. This can be achieved through several methods:

Catalytic Hydrogenation: Using hydrogen gas (H₂) and a metal catalyst like palladium on carbon (Pd/C). This method can sometimes also reduce the carbon-carbon double bond, depending on the reaction conditions.

Radical-based Reductants: Reagents like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator are highly effective for the selective reduction of carbon-halogen bonds.

Dissolving Metal Reductions: Using metals like zinc in acetic acid can also effect the hydrodebromination of vinyl bromides.

Successful hydrodebromination of this compound would yield methyl 3-phenylprop-2-enoate (B8295013) (methyl cinnamate).

Functional Group Interconversions and Derivatization Strategies

The structure of this compound offers multiple sites for functional group interconversions, primarily at the ester and the vinyl bromide moieties. These transformations allow for the synthesis of a diverse range of derivatives.

Reactions of the Ester Group: The methyl ester can undergo several classical transformations:

Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester to the corresponding carboxylic acid, 2-bromo-3-phenylprop-2-enoic acid. nih.gov

Transesterification: Reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst will produce a different ester.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the ester to the corresponding allylic alcohol, (2-bromo-3-phenylprop-2-en-1-ol). Weaker, more selective reagents might be needed to avoid reaction at the double bond or the bromide.

Amidation: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding amide.

Reactions of the Vinyl Bromide: The vinyl bromide is a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds.

Cross-Coupling Reactions: The vinyl bromide can readily participate in palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, Heck, and Sonogashira reactions. These reactions allow for the introduction of a wide variety of substituents (alkyl, aryl, vinyl, alkynyl) at the C2 position, offering a powerful strategy for derivatization.

Nucleophilic Substitution: While generally less reactive than alkyl halides, vinylic halides can undergo nucleophilic substitution under certain conditions, though elimination reactions can be a competitive pathway.

The combination of these interconversions allows for the strategic modification of this compound to access a wide array of complex molecules.

Functional GroupReaction TypeReagents/ConditionsProduct Type
Methyl EsterHydrolysisH₃O⁺ or OH⁻/H₂OCarboxylic Acid
Methyl EsterTransesterificationR'OH, H⁺ or RO⁻New Ester
Methyl EsterReductionLiAlH₄Allylic Alcohol
Methyl EsterAmidationR₂NHAmide
Vinyl BromideSuzuki CouplingR-B(OH)₂, Pd catalyst, baseAryl/Alkyl Substituted Alkene
Vinyl BromideHeck CouplingAlkene, Pd catalyst, baseDiene
Vinyl BromideHydrodebrominationH₂, Pd/C or Bu₃SnH, AIBNAlkene

Mechanistic Investigations of Reactions Involving Methyl 2 Bromo 3 Phenylprop 2 Enoate

Elucidation of Reaction Intermediates (e.g., Halonium Ion Formation)

The reactions of α,β-unsaturated compounds like methyl 2-bromo-3-phenylprop-2-enoate can proceed through various transient species depending on the reaction type. In electrophilic addition reactions across the double bond, the formation of a cyclic halonium ion (specifically, a bromonium ion) is a plausible intermediate. This three-membered ring, bearing a positive formal charge on the bromine atom, would explain the high stereospecificity often observed in such additions.

In contrast, substitution or elimination reactions may proceed via stepwise mechanisms involving carbocation intermediates. stackexchange.com The stability of these carbocations would be influenced by the phenyl group, which can stabilize an adjacent positive charge through resonance. For instance, a reaction proceeding via an SN1 or E1 pathway would involve the formation of a vinyl cation, which, although generally unstable, is a potential intermediate.

In the context of transition metal-catalyzed reactions, such as the Heck or Suzuki couplings, the key intermediates are organopalladium species. The catalytic cycle typically begins with the formation of a Pd(II) complex through the oxidative addition of the vinyl bromide to a Pd(0) catalyst. numberanalytics.comwikipedia.org This is followed by the formation of other intermediates, including palladium-alkene π-complexes and palladium-hydride species, before the catalyst is regenerated. libretexts.org

Furthermore, computational studies on electronically similar systems, such as the reaction of 2-methoxyfuran (B1219529) with ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, have identified the possibility of zwitterionic intermediates . nih.gov These are formed through nucleophilic attack, creating a species with both a positive and a negative charge, which then rearranges to the final product. nih.gov This suggests that, depending on the nucleophile and reaction conditions, polar, stepwise pathways involving zwitterions could also be operative for this compound.

Differentiating Concerted vs. Stepwise Reaction Pathways

The distinction between concerted and stepwise reaction mechanisms is fundamental to understanding the reactivity of this compound.

Concerted Pathways: An example of a potential concerted reaction is an E2 elimination, where a base removes a proton and the bromide leaving group departs simultaneously to form an alkyne. For this to occur, the molecule would need an abstractable proton, and the reaction would proceed without a discrete intermediate, involving a single transition state. vaia.com

Stepwise Pathways: Most reactions involving this substrate, particularly the synthetically valuable cross-coupling reactions, follow a stepwise mechanism. The palladium-catalyzed Heck reaction is a prime example, proceeding through a well-defined catalytic cycle: numberanalytics.comwikipedia.orglibretexts.org

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond, forming a vinyl-Pd(II) complex. numberanalytics.com

Migratory Insertion (or Carbopalladation): An alkene coordinates to the Pd(II) complex and then inserts into the vinyl-palladium bond. numberanalytics.com

β-Hydride Elimination: A hydrogen atom from the β-carbon (relative to palladium) is eliminated, forming a new alkene and a palladium-hydride species. numberanalytics.com

Reductive Elimination: The base used in the reaction facilitates the reductive elimination of HBr from the palladium-hydride species, regenerating the active Pd(0) catalyst. wikipedia.org

Recently, alternative stepwise mechanisms have been identified. For instance, visible-light-driven Heck reactions involving internal vinyl bromides have been shown to proceed through a radical pathway . This process is initiated by a single electron transfer (SET) from the excited palladium catalyst to the vinyl bromide, generating a vinyl radical intermediate. The involvement of radicals is supported by experiments where the reaction is inhibited by radical scavengers like TEMPO.

Catalytic Roles and Ligand Effects in Transition Metal-Mediated Processes

Transition metals, particularly palladium, are essential for activating the relatively inert carbon-bromine bond in this compound for cross-coupling reactions. wikipedia.orgorganic-chemistry.org The catalyst's role is to facilitate the reaction by providing a lower-energy pathway through a catalytic cycle of oxidative addition, transmetalation (in Suzuki-type reactions) or migratory insertion (in Heck-type reactions), and reductive elimination. libretexts.org

The ligands coordinated to the metal center are not mere spectators; they play a crucial role in modulating the catalyst's properties and, consequently, the reaction's outcome. nih.govmdpi.com Key effects of ligands include:

Stabilization: Ligands stabilize the metal center, preventing decomposition or aggregation into inactive palladium black.

Solubility: Ligands can enhance the solubility of the catalyst in the reaction medium.

Electronic Effects: Electron-donating ligands increase the electron density on the palladium center, which can facilitate the initial oxidative addition step. Conversely, electron-withdrawing ligands can influence other steps in the cycle.

Steric Effects: The bulkiness of a ligand can create a specific coordination environment around the metal, which is critical for controlling selectivity. acs.org

Different classes of ligands, such as phosphines (e.g., triphenylphosphine, BINAP), N-heterocyclic carbenes (NHCs), and various nitrogen-based ligands (e.g., bipyridine, phenanthroline), are employed to fine-tune the reaction. wikipedia.orgorganic-chemistry.orgnih.gov For example, bidentate phosphine (B1218219) ligands can lead to different mechanistic pathways (cationic vs. neutral) compared to monodentate ligands, thereby affecting selectivity. libretexts.org The choice of ligand can be the determining factor in achieving high yields and selectivities. chemrxiv.orgnih.gov

Table 1: Influence of Ligand Type on Palladium-Catalyzed Cross-Coupling Reactions This table presents representative data from studies on analogous vinyl halide systems to illustrate general principles.

Ligand TypeExample LigandReaction TypeObserved EffectReference
Monodentate PhosphineP(t-Bu)3 (Tri-tert-butylphosphine)Suzuki CouplingHigh activity for coupling aryl chlorides and bromides at room temperature. researchgate.net
Bidentate Phosphine(R)-BINAPHeck ReactionInduces high asymmetric induction (enantioselectivity) in reactions with triflate leaving groups. libretexts.org
N-Heterocyclic Carbene (NHC)IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)Suzuki CouplingForms highly active and versatile palladacycle precatalysts for coupling deactivated substrates. organic-chemistry.org
Bidentate Nitrogen LigandNeocuproineOxidative Heck ReactionControls regioselectivity, favoring the branched product over the linear one. nih.gov
No Ligand ("Ligand-free")N/A (e.g., using Pd(OAc)2 only)Suzuki CouplingEffective in some cases, particularly in aqueous media or with highly reactive substrates, simplifying the system. researchgate.net

Stereochemical Control and Regioselectivity in Bond-Forming Events

Controlling the stereochemistry and regiochemistry of new bond formations is a central challenge in synthesis. For a molecule like this compound, these factors are paramount in determining the structure of the product.

Stereochemical Control: In reactions where a new stereocenter is formed, or where the geometry of the double bond is critical, the mechanism dictates the stereochemical outcome.

Stereospecificity: A reaction is stereospecific if different stereoisomers of the starting material react to give different stereoisomers of the product. khanacademy.org For example, in a concerted E2 elimination of a related saturated compound, the anti-coplanar arrangement required in the transition state directly links the reactant's stereochemistry to the product's (E/Z) geometry. vaia.com

Stereoselectivity: A reaction is stereoselective if it produces a predominance of one stereoisomer over others. khanacademy.org In the Heck reaction, the steps of syn-carbopalladation followed by syn-β-hydride elimination typically result in the formation of the E-alkene product, as this pathway avoids unfavorable steric interactions in the transition state. libretexts.org

Regioselectivity: This refers to the preferential formation of one constitutional isomer over another. In the Heck reaction of this compound with an unsymmetrical alkene (like propene), the incoming group can add to either the more substituted or less substituted carbon of the alkene. This is known as 1,2-insertion (leading to a branched product) or 2,1-insertion (leading to a linear product). acs.org

Cationic vs. Neutral Pathway: The regioselectivity is heavily influenced by the nature of the palladium intermediate. For cationic palladium complexes, the outcome is often governed by electronics, with the nucleophilic attack occurring at the more electron-deficient carbon of the alkene. libretexts.org For neutral complexes, steric factors usually dominate, favoring attack at the less hindered carbon. libretexts.org

Ligand Control: As noted earlier, ligands can exert powerful control over regioselectivity. Bulky ligands can sterically block one site of the alkene, forcing the reaction to proceed at the other. nih.govchemrxiv.org For example, using a bulky 2,9-dimethylphenanthroline ligand in an oxidative Heck reaction can completely reverse the regioselectivity compared to less sterically demanding ligands like bipyridine. nih.gov

Influence of Solvent Systems and Reaction Environment on Reaction Outcomes

The reaction environment, encompassing the solvent, base, temperature, and additives, has a profound impact on the mechanism and outcome of reactions involving this compound.

Solvent Systems: The choice of solvent can influence reaction rates and even alter the mechanistic pathway.

Polar Aprotic Solvents: Solvents like DMF, acetonitrile, and N-methylpyrrolidone (NMP) are commonly used in palladium-catalyzed reactions as they can dissolve the polar intermediates and salts involved. nih.goviitk.ac.in

Aqueous Media: The Suzuki reaction is notable for its ability to be performed in aqueous or biphasic aqueous-organic systems. wikipedia.orgcsic.es Using water as a solvent is economically and environmentally attractive and allows for the use of water-soluble bases and catalysts. wikipedia.org

Ionic Liquids: These have been explored as alternative media for Heck reactions, sometimes in combination with N-heterocyclic carbene palladium complexes, to facilitate catalyst recovery and reuse. organic-chemistry.org

Reaction Environment:

Base: In cross-coupling reactions like the Heck and Suzuki couplings, a base is essential. Its primary role is to neutralize the HBr generated during the catalytic cycle, allowing the palladium catalyst to be regenerated. wikipedia.org In the Suzuki reaction, the base also plays a crucial role in activating the organoboron species to facilitate transmetalation. organic-chemistry.org The choice of base (e.g., inorganic salts like K₂CO₃, Cs₂CO₃, or organic amines like triethylamine) can significantly affect the reaction efficiency. wikipedia.orgwikipedia.org

Temperature: Temperature is a critical parameter. Higher temperatures can favor certain pathways over others, such as favoring an SN1 mechanism over an SN2' pathway in nucleophilic substitutions. stackexchange.com In catalysis, temperature affects reaction rates but must be controlled to prevent catalyst decomposition.

Additives: Sometimes, additives like silver salts or quaternary ammonium (B1175870) salts are used to promote specific steps in the catalytic cycle or to prevent side reactions.

Advanced Spectroscopic and Structural Elucidation Studies in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation and Product Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering detailed information about the molecular framework, connectivity, and stereochemistry. For methyl 2-bromo-3-phenylprop-2-enoate, which can exist as (E) and (Z) stereoisomers, ¹H and ¹³C NMR are crucial for differentiation and assignment.

The chemical environment of each nucleus is unique, leading to distinct signals (chemical shifts) in the NMR spectrum. In ¹H NMR, the chemical shift of the vinylic proton is particularly diagnostic for distinguishing between the (E) and (Z) isomers. Due to anisotropic effects from the phenyl ring and the ester group, the vinylic proton in one isomer will be more shielded or deshielded than in the other. Similarly, the protons of the methyl ester group will exhibit different chemical shifts depending on their spatial proximity to the phenyl ring in the two isomers.

¹³C NMR spectroscopy provides complementary information, showing distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the olefinic carbons (C2 and C3), the methyl ester carbon, and the carbons of the phenyl ring. The chemical shifts of the olefinic carbons are particularly sensitive to the stereochemistry around the double bond.

For definitive stereochemical assignment, two-dimensional NMR experiments such as the Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. researchgate.net A NOESY experiment detects protons that are close in space. For instance, a cross-peak between the vinylic proton and the ortho-protons of the phenyl ring would indicate a (Z)-configuration, where these protons are on the same side of the double bond. Conversely, a NOE between the vinylic proton and the methyl ester protons would suggest an (E)-configuration. Such analyses, often combined with computational modeling, provide unequivocal proof of the isomeric form. modgraph.co.uk

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Isomers of Phenylpropenoates Note: Exact chemical shifts can vary based on solvent and specific substitution patterns. Data is illustrative.

Nucleus (E)-Isomer (ppm) (Z)-Isomer (ppm) Key Observations
¹H NMR
Vinylic-H ~7.7 ~6.5 The vinylic proton is typically more deshielded in the (E)-isomer of related cinnamate (B1238496) esters. rsc.org
Phenyl-H 7.3-7.6 7.3-7.6 Aromatic protons appear as a multiplet.
OCH₃ ~3.8 ~3.5 The methyl ester protons may be shielded in the (Z)-isomer due to proximity to the phenyl ring's shielding cone.
¹³C NMR
C=O ~166 ~165 Carbonyl carbon shifts are similar but can show slight differences.
C-Br (C2) ~115-125 ~115-125 Shift is influenced by both bromine and the double bond.
C-Ph (C3) ~140-145 ~138-143 The carbon attached to the phenyl group is sensitive to isomerism.
OCH₃ ~52 ~51 Methyl carbon shifts are typically in this range.
Phenyl-C ~128-134 ~128-134 Aromatic carbons appear in a characteristic range.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Molecular Structure and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing insights into molecular structure and conformation.

FTIR Spectroscopy is based on the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. The FTIR spectrum of this compound will exhibit characteristic absorption bands that confirm its structure. Key expected vibrations include:

C=O Stretching: A strong, sharp band around 1710-1730 cm⁻¹, characteristic of an α,β-unsaturated ester.

C=C Stretching: A medium intensity band around 1620-1640 cm⁻¹.

C-O Stretching: Strong bands in the 1200-1300 cm⁻¹ region, corresponding to the ester linkage.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

C-H Bending: Out-of-plane (OOP) bending vibrations for the substituted benzene (B151609) ring appear in the 690-900 cm⁻¹ range, which can be diagnostic of the substitution pattern.

C-Br Stretching: This vibration typically appears in the far-infrared region, usually between 500 and 600 cm⁻¹, and can be weak.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. While C=O stretching is often weak in Raman, C=C and aromatic ring stretching vibrations are typically strong, making it a powerful tool for analyzing the carbon skeleton. The combination of FTIR and Raman data allows for a more complete vibrational assignment.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Typical Frequency Range (cm⁻¹) Expected Intensity (FTIR) Expected Intensity (Raman)
Aromatic C-H Stretch 3000-3100 Medium-Weak Strong
Aliphatic C-H Stretch (Methyl) 2950-3000 Medium-Weak Medium
C=O Stretch (Ester) 1710-1730 Strong Weak
C=C Stretch (Alkene) 1620-1640 Medium Strong
Aromatic Ring Stretch 1450-1600 Medium-Strong Strong
C-O Stretch (Ester) 1200-1300 Strong Medium-Weak
C-Br Stretch 500-600 Medium-Weak Medium

Surface-Enhanced Raman Spectroscopy (SERS) for Investigating Molecular Adsorption and Surface Interactions

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto or very near nanostructured metal surfaces, typically silver or gold. nih.gov This enhancement allows for the detection of trace amounts of an analyte and provides unique information about the molecule-surface interaction. ias.ac.in

For this compound, SERS can elucidate its adsorption geometry on a metal surface. researchgate.net According to the SERS surface selection rules, vibrational modes with a component of their polarizability change perpendicular to the surface are enhanced the most.

If the molecule adsorbs with its phenyl ring oriented flat against the surface, the out-of-plane ring bending modes would be significantly enhanced, while the in-plane ring stretching modes would be diminished. researchgate.net

Conversely, if the molecule stands upright on the surface, perhaps interacting via the ester's oxygen atoms or the π-system of the double bond, the in-plane ring vibrations would be strongly enhanced. linfield.edu

By analyzing which peaks are enhanced in the SERS spectrum compared to the normal Raman spectrum, researchers can deduce the orientation of the adsorbed molecule. researchgate.net For example, a strong enhancement of the carboxylate stretching vibration could indicate that the molecule interacts with the surface through the ester group. linfield.edu Studies on similar molecules like cinnamic acid derivatives have shown that the orientation can be influenced by factors such as pH and the nature of the metallic substrate. mdpi.com

X-ray Crystallography for Definitive Absolute Structure Determination and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a map of electron density can be generated, from which the positions of all atoms can be determined with high precision.

This technique provides definitive confirmation of:

Connectivity: The exact bonding arrangement of all atoms.

Stereochemistry: Unambiguous assignment of the (E) or (Z) configuration at the double bond.

Conformation: Precise measurement of all bond lengths, bond angles, and torsion angles, revealing the molecule's preferred shape in the crystal lattice. For example, it can determine the degree of planarity of the acrylate (B77674) moiety and the dihedral angle between it and the phenyl ring. researchgate.net

Intermolecular Interactions: It reveals how molecules pack together in the crystal, identifying non-covalent interactions such as hydrogen bonds (e.g., C-H···O), halogen bonds (C-Br···O), and π-π stacking between phenyl rings. researchgate.net These interactions are fundamental to understanding the material's physical properties.

Crystallographic data for a related compound, methyl (2Z)-2-bromomethyl-3-(2,4-dichlorophenyl)prop-2-enoate, shows the methylacrylate moiety to be essentially planar and reveals how C-H···O hydrogen bonding and halogen-halogen interactions dictate the crystal packing. researchgate.net

Table 3: Illustrative Crystallographic Data Parameters Note: This table presents typical parameters obtained from an X-ray crystal structure analysis and is based on a related structure for illustrative purposes. researchgate.net

Parameter Description Example Value
Crystal System The symmetry system of the unit cell. Triclinic
Space Group The symmetry group of the crystal. P-1
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell. a = 7.9 Å, b = 8.8 Å, c = 9.3 Å, α = 78.4°, β = 86.6°, γ = 73.5°
Bond Length (C=O) The distance between the carbonyl carbon and oxygen. ~1.20 Å
Bond Length (C=C) The distance between the two olefinic carbons. ~1.34 Å
Bond Length (C-Br) The distance between the carbon and bromine atoms. ~1.88 Å
Dihedral Angle The angle between the plane of the phenyl ring and the acrylate plane. ~28°

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound (C₁₀H₉BrO₂), the molecular weight is approximately 240.0 g/mol (using ⁷⁹Br) or 242.0 g/mol (using ⁸¹Br). A key feature in the mass spectrum will be the molecular ion peak (M⁺) , which will appear as a pair of peaks of nearly equal intensity, two mass units apart (e.g., at m/z 240 and 242). This characteristic "M, M+2" pattern is a definitive indicator of the presence of a single bromine atom, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 natural abundance. docbrown.infomiamioh.edu

When subjected to techniques like Electron Ionization (EI), the molecular ion undergoes fragmentation. Analyzing the resulting fragment ions provides a roadmap of the molecule's structure. Common fragmentation pathways for this compound would likely include:

Loss of a methoxy (B1213986) radical (•OCH₃): [M - 31]⁺

Loss of a bromine radical (•Br): [M - 79/81]⁺. This results in a stable cation. researchgate.net

Loss of the entire methoxycarbonyl group (•COOCH₃): [M - 59]⁺

Formation of a benzopyrylium ion: In some related phenylpropenoates, fragmentation can proceed via cyclization to form a stable benzopyrylium cation. nih.gov

Formation of the tropylium (B1234903) ion (C₇H₇⁺): A peak at m/z 91 is very common for compounds containing a benzyl (B1604629) group.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Value Proposed Fragment Ion Neutral Loss
240 / 242 [C₁₀H₉BrO₂]⁺ (Molecular Ion)
209 / 211 [C₉H₆BrO]⁺ •OCH₃
181 / 183 [C₁₀H₉O₂]⁺ •Br
161 [C₁₀H₉O₂]⁺ •Br
131 [C₉H₇O]⁺ •Br, CO
103 [C₇H₅O]⁺ •Br, COOCH₃
91 [C₇H₇]⁺ (Tropylium ion)
77 [C₆H₅]⁺ (Phenyl cation)

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the nuances of chemical compounds. In the case of methyl 2-bromo-3-phenylprop-2-enoate and related molecules, DFT calculations, often employing hybrid functionals like B3LYP, are instrumental in predicting their electronic structure, stability, and reactivity. nih.govmdpi.com

Studies on analogous compounds demonstrate that DFT can accurately predict the relative stability of different isomers and conformers. nih.gov The choice of the functional and basis set, such as B3LYP with a cc-pVQZ or 6-311++G(d,p) basis set, is crucial for obtaining accurate results that align with experimental observations. nih.govmdpi.com The insights gained from these theoretical investigations are vital for understanding the fundamental chemical properties that govern the behavior of this compound.

Molecular Electron Density Theory (MEDT) for Detailed Mechanistic Insights into Reaction Pathways

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding the mechanisms of chemical reactions by focusing on the changes in electron density. mdpi.com This approach provides detailed insights into reaction pathways, moving beyond simple frontier molecular orbital considerations.

In reactions involving compounds structurally similar to this compound, MEDT has been successfully applied to elucidate complex reaction mechanisms. For example, in the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, MEDT calculations revealed a mechanism that was fundamentally different from what had been previously proposed. mdpi.com The theory helped in identifying zwitterionic intermediates and explained their formation based on local nucleophile/electrophile interactions. mdpi.com

MEDT analyses often involve calculating global electron density transfer (GEDT) to classify reactions. For instance, a reaction can be categorized as having a Forward Electron Density Flux (FEDF) when the electron density flows from the nucleophile to the electrophile. mdpi.commdpi.com This detailed understanding of electron density changes throughout a reaction provides a more nuanced and accurate picture of the underlying chemical processes.

Prediction of Spectroscopic Parameters and Vibrational Frequencies

Computational methods, particularly DFT, are extensively used to predict spectroscopic parameters and vibrational frequencies of molecules, providing valuable information that complements experimental data. For molecules with similar structural motifs to this compound, such as (2E)-3-phenylprop-2-enoic anhydride, DFT calculations have been shown to accurately predict vibrational wavenumbers. nih.gov

These theoretical calculations can help in the assignment of complex experimental spectra, such as those obtained from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. nih.gov For instance, the calculated vibrational frequencies can be correlated with specific vibrational modes of the molecule, such as C=O stretching, C-H bending, and phenyl ring vibrations. researchgate.net Discrepancies between calculated and experimental frequencies can often be explained by factors like intermolecular interactions (e.g., hydrogen bonding) in the solid state, which are not always fully accounted for in gas-phase calculations. researchgate.net

Furthermore, theoretical predictions of infrared intensities and Raman activities can aid in the interpretation of spectral data. nih.gov The ability to accurately model these spectroscopic properties is crucial for the characterization and identification of complex organic molecules.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Correlation with Chemical Reactivity

The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone of understanding chemical reactivity. nih.govyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). mdpi.com

The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap generally indicates high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. mdpi.comresearchgate.net

For molecules containing a phenylprop-2-enoate scaffold, the HOMO and LUMO are typically delocalized over the π-system, encompassing the phenyl ring, the double bond, and the carbonyl group. researchgate.net This delocalization plays a significant role in the molecule's electronic properties and reactivity. The analysis of HOMO-LUMO energies and their distribution helps in predicting the sites of electrophilic and nucleophilic attack, providing a rational basis for understanding reaction outcomes. ufla.br

Table 1: Key Reactivity Descriptors Derived from FMO Analysis

DescriptorFormulaInterpretation
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron configuration.
Chemical Potential (μ) μ = -(I + A) / 2Escaping tendency of electrons.
Electrophilicity Index (ω) ω = μ2 / (2η)Propensity to accept electrons.

This table provides a simplified overview of how frontier molecular orbital energies are used to calculate important reactivity indices.

Conformational Analysis and Energetic Landscapes of Stereoisomers

The three-dimensional structure of a molecule is fundamental to its properties and reactivity. Conformational analysis involves identifying the stable conformations (rotational isomers) of a molecule and determining their relative energies. For molecules like this compound, which possess several rotatable bonds, this analysis is crucial.

Computational methods, such as DFT, can be used to explore the potential energy surface of a molecule and locate the energy minima corresponding to stable conformers. nih.gov For example, in a study of (2E)-3-phenylprop-2-enoic anhydride, seventeen stable conformations were identified and their relative stabilities were determined through DFT calculations. nih.gov

The presence of bulky substituents, such as the bromine atom and the phenyl group in this compound, will significantly influence the conformational preferences. Steric hindrance and electronic interactions will dictate the most stable arrangements of the molecule. Understanding the energetic landscape of different stereoisomers (E/Z isomers) is also critical, as they can exhibit distinct chemical and physical properties.

Modeling Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking) in Crystalline and Solution States

Intermolecular interactions play a pivotal role in determining the properties of molecules in the condensed phase, including their crystal packing and behavior in solution. For aromatic compounds like this compound, π-stacking interactions are particularly important. researchgate.net

Computational modeling can be employed to visualize and quantify these non-covalent interactions. For instance, in the crystal structure of a related compound, 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one, both intramolecular C-H···Br hydrogen bonds and intermolecular C-H···O interactions were identified as stabilizing forces. nih.gov The dihedral angle between the two benzene (B151609) rings in this molecule was found to be 52.55°, indicating a twisted conformation influenced by these interactions. nih.gov

Applications in Complex Molecule Synthesis

Building Blocks for Diverse Heterocyclic Systems

The reactivity of methyl 2-bromo-3-phenylprop-2-enoate makes it an excellent starting material for the synthesis of various heterocyclic compounds, which are integral to many biologically active molecules and functional materials.

Synthesis of Alpha-Methylene-Gamma-Lactones and Related Cyclic Esters

Alpha-methylene-gamma-lactones are a class of naturally occurring sesquiterpenes known for their significant biological activities, including antimicrobial and antitumor effects. nih.govbohrium.com The synthesis of these lactones often involves the introduction of the α-methylene group, a key structural motif for their bioactivity.

One of the primary methods for synthesizing α-methylene-γ-lactones is through the Reformatsky reaction. byjus.comwikipedia.org This reaction typically involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of zinc metal to form a β-hydroxy ester. byjus.comorganic-chemistry.org In the context of this compound, its analogous organozinc reagent can react with carbonyl compounds. Subsequent intramolecular cyclization would lead to the formation of the γ-lactone ring, and elimination would generate the exocyclic double bond. The yields of the Reformatsky reaction can often be improved by conducting it in two separate steps. byjus.com

Various synthetic strategies have been developed to improve the efficiency and applicability of lactone synthesis. These include one-pot reactions and the use of different catalytic systems. rsc.org For instance, a two-step synthesis of α-methylene-γ-butyrolactones from the parent γ-butyrolactones can be carried out in a single vessel. google.com While many methods exist for producing α-methylene lactones, some are time-consuming multi-part processes. google.com

The following table summarizes different synthetic approaches towards α-methylene-γ-lactones:

Reaction TypeKey ReagentsAdvantages
Reformatsky Reaction Zinc, α-halo ester, carbonyl compoundCan be used with hindered ketones; reagents are relatively stable. byjus.comwikipedia.org
Two-Step, One-Vessel Alkoxide base, formate (B1220265) ester, lactoneImproved efficiency. google.com
Vapor Phase Reaction Lactone, formaldehyde, basic catalystSingle-step process with high yields. google.com

Construction of Thiophenes and Nitrogen-Containing Heterocycles

This compound is also a valuable precursor for the synthesis of various sulfur and nitrogen-containing heterocycles, which are prominent scaffolds in medicinal chemistry. mdpi.com

Thiophene (B33073) Synthesis: The Gewald reaction is a well-established method for synthesizing polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This multicomponent reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.org While the classical Gewald reaction does not directly use this compound, modifications and analogous reactions can be envisioned where the reactive nature of this bromo-ester is exploited to construct the thiophene ring. For example, it could potentially react with a sulfur nucleophile and a suitable active methylene (B1212753) compound to form the thiophene core.

Nitrogen-Containing Heterocycles: The synthesis of nitrogen-containing heterocycles is of great interest due to their diverse biological activities. researchgate.netmdpi.com this compound can serve as an electrophilic building block in reactions with various nitrogen nucleophiles. For instance, reaction with amines could lead to the formation of β-amino esters, which can then undergo cyclization to form various nitrogen heterocycles like piperidines. Gold-catalyzed tandem cyclization of ε-N-protected propargylic esters is a mild and efficient method to produce piperidinyl enol esters. rsc.org

The following table outlines the synthesis of these heterocycles:

HeterocycleSynthetic MethodKey Features
2-Aminothiophenes Gewald ReactionMulticomponent reaction, forms polysubstituted thiophenes. wikipedia.orgorganic-chemistry.org
Piperidines Gold-Catalyzed CyclizationMild and efficient for producing nitrogen-containing heterocycles. rsc.org

Key Intermediates in the Total Synthesis of Natural Products and Synthetic Analogs

The total synthesis of natural products is a cornerstone of organic chemistry, driving the development of new synthetic methodologies and providing access to complex and biologically important molecules. nih.gov this compound and its derivatives can serve as crucial intermediates in these synthetic endeavors.

The structural features of this compound allow for its incorporation into larger molecular frameworks that form the backbone of natural products. The phenyl group can be a part of an aromatic subunit within the target molecule, while the ester and bromo functionalities provide handles for further chemical modifications and bond formations. For example, the α-methylene lactone moiety, which can be synthesized from precursors like this compound, is found in a number of sesquiterpene lactones with notable biological activities. bohrium.com

The development of chemoenzymatic strategies has further expanded the toolkit for natural product synthesis, allowing for highly selective transformations. nih.gov While direct examples of the use of this compound in chemoenzymatic synthesis are not prevalent in the provided results, its potential as a substrate for various enzymatic reactions, such as hydrolysis or reduction, could be explored.

A divergent intermediate strategy is a powerful approach in natural product synthesis, where a common intermediate is used to generate a diverse range of complex molecules. nih.gov The reactivity of this compound makes it a suitable candidate for such strategies, enabling the synthesis of a library of pseudo-natural products for biological screening. nih.gov

Contributions to Advanced Materials Chemistry (e.g., Non-linear Optical Materials Research)

The field of advanced materials chemistry focuses on the design and synthesis of materials with specific functional properties. ntu.ac.uk Derivatives of this compound have shown potential in the development of non-linear optical (NLO) materials.

Third-order NLO materials are of significant interest for applications in photonics, such as optical switching and data processing. nih.gov The NLO properties of organic molecules are often associated with extended π-conjugated systems and the presence of electron-donating and electron-withdrawing groups. The phenyl group in this compound provides a basic π-system that can be further extended and functionalized.

Research has shown that the introduction of strong electron-withdrawing groups can significantly enhance the third-order NLO response of organic molecules. nih.gov By modifying the structure of this compound, for example, by replacing the bromine with or coupling it to other conjugated moieties, it is possible to create new materials with tailored NLO properties. The Z-scan technique is a common method used to measure the non-linear absorption and refractive coefficients of these materials. nih.gov

The following table highlights key aspects of its application in NLO materials research:

Application AreaKey Molecular FeaturesMeasurement Technique
Third-Order NLO Materials Extended π-conjugation, electron-withdrawing/donating groups. nih.govZ-scan. nih.gov

Conclusion and Future Research Perspectives

Current Challenges and Limitations in the Synthetic Utility of Methyl 2-bromo-3-phenylprop-2-enoate

Despite its usefulness, the application of this compound is not without its challenges. One of the primary limitations is the control of stereoselectivity in reactions involving this substrate. While it can lead to the formation of various valuable products, achieving high levels of stereocontrol, particularly in the synthesis of complex molecules with multiple chiral centers, can be difficult.

Another challenge lies in the multi-step nature of some synthetic routes that utilize this compound. While effective, these lengthy sequences can be inefficient in terms of atom economy and can generate significant amounts of waste. Simplifying these synthetic pathways through the development of novel one-pot or tandem reactions is a key area for future research.

Emerging Research Avenues and Untapped Potential for Novel Transformations

The unique structural features of this compound present numerous opportunities for the development of novel synthetic transformations. The presence of both an electron-withdrawing ester group and a reactive vinyl bromide makes it an ideal candidate for a variety of coupling and functionalization reactions.

Emerging research is focused on expanding the scope of its applications in catalysis. For example, its use in asymmetric catalysis to generate chiral molecules with high enantiomeric excess is a promising area. The development of novel chiral ligands and catalytic systems that can effectively control the stereochemical outcome of reactions involving this substrate would be a significant advancement.

Furthermore, the exploration of its reactivity in photoredox catalysis and electrochemistry could open up new avenues for its functionalization. These modern synthetic techniques offer mild and selective ways to activate the molecule, potentially leading to the discovery of unprecedented transformations.

The untapped potential of this compound also extends to its use in the synthesis of novel materials and bioactive compounds. Its rigid backbone and functional handles make it an attractive starting material for the construction of complex molecular architectures with interesting photophysical or biological properties.

Broader Impact on Sustainable Synthesis and Method Development in Organic Chemistry

The ongoing research into the synthetic applications of this compound has a broader impact on the development of sustainable and efficient organic synthesis methodologies. Efforts to overcome the current limitations and explore new reactivity patterns contribute to the overarching goal of "green chemistry". scielo.brresearchgate.net

By designing more efficient catalytic systems and developing atom-economical reactions, the environmental footprint of chemical synthesis can be significantly reduced. researchgate.net The principles of green chemistry, such as waste reduction and the use of renewable resources, are central to the future of the chemical industry. scielo.brresearchgate.net

Moreover, the development of novel synthetic methods based on the reactivity of this compound can inspire the design of new reagents and strategies for the synthesis of other important molecules. The insights gained from studying its reactivity can be applied to other α,β-unsaturated systems, leading to a broader advancement in the field of organic chemistry. organic-chemistry.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 2-bromo-3-phenylprop-2-enoate, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : Synthesis typically involves bromination of a propenoate precursor under controlled conditions. For optimization:

  • Use automated reactors to precisely control temperature and stoichiometry, as demonstrated in brominated ester syntheses .
  • Employ high-performance liquid chromatography (HPLC) for real-time monitoring of intermediates, ensuring >95% purity .
  • Adjust solvent polarity (e.g., dichloromethane vs. THF) to influence reaction kinetics and byproduct formation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal analysis resolves stereochemistry and confirms the (E/Z) configuration, as shown in related brominated esters (R-factor <0.04) .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify substituent effects (e.g., bromine-induced deshielding of adjacent protons) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What purification methods are recommended to achieve high-purity this compound for research use?

  • Methodological Answer :

  • Recrystallization : Use hexane/ethyl acetate mixtures to remove non-polar impurities .
  • Column chromatography : Optimize silica gel gradients to separate isomers, referencing protocols for structurally similar esters .
  • Distillation : For thermally stable batches, fractional distillation under reduced pressure minimizes decomposition .

Advanced Research Questions

Q. How does the electronic nature of substituents on the phenyl ring influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., -F, -Cl) enhance electrophilicity at the β-carbon, accelerating Suzuki-Miyaura couplings. Compare kinetics using Hammett plots .
  • Steric effects : Ortho-substituents hinder catalyst access, requiring bulky ligands (e.g., SPhos) for efficient coupling .
  • Validate hypotheses using DFT calculations to map charge distribution and transition states .

Q. What strategies can resolve discrepancies in reported biological activity data for this compound across experimental models?

  • Methodological Answer :

  • Standardize assay conditions : Control variables like solvent (DMSO concentration ≤0.1%) and cell line viability .
  • Comparative structural analysis : Use analogs (e.g., fluorinated or chlorinated derivatives) to isolate substituent-specific effects (Table 1) .
  • Meta-analysis : Apply statistical tools (e.g., Cochran’s Q-test) to assess heterogeneity in published IC50_{50} values .

Table 1 : Comparative Reactivity of Structural Analogs

CompoundSubstituentBiological Activity (IC50_{50}, μM)
Methyl 2-bromo-3-(4-F-phenyl)prop-2-enoate4-Fluoro12.3 ± 1.2
Methyl 2-bromo-3-(2-Cl-phenyl)prop-2-enoate2-Chloro8.7 ± 0.9

Q. What methodological frameworks are suitable for studying the environmental fate of this compound in laboratory settings?

  • Methodological Answer :

  • Surface adsorption studies : Use quartz crystal microbalance (QCM) to quantify adsorption on indoor surfaces (e.g., glass, polymers) .
  • Oxidative degradation : Simulate environmental conditions with UV/O3_3 reactors; monitor intermediates via GC-MS .
  • Hydrolysis kinetics : Conduct pH-dependent stability assays (pH 3–10) to identify degradation pathways .

Q. How can computational tools predict the regioselectivity of reactions involving this compound?

  • Methodological Answer :

  • DFT calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites (e.g., β-carbon vs. ester carbonyl) .
  • Molecular docking : Model interactions with biological targets (e.g., enzymes) to guide functionalization strategies .

Q. What quality control protocols ensure batch-to-batch consistency in synthesized this compound?

  • Methodological Answer :

  • Purity assays : Require CoA (Certificate of Analysis) with HPLC chromatograms (≥95% purity) and residual solvent reports .
  • Isomeric purity : Use chiral columns or NOESY NMR to confirm absence of undesired stereoisomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.